molecular formula C18H34B2O4 B13997755 4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane

Katalognummer: B13997755
Molekulargewicht: 336.1 g/mol
InChI-Schlüssel: SACOFNGKSPZAFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a bis-boronate ester featuring two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) groups connected via a conjugated hex-1-en-2-yl linker. Its structure enables unique electronic properties due to the conjugation between the alkene and the boron atoms, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and polymer synthesis. The pinacol groups enhance stability, while the hexenyl chain may influence solubility and steric effects in reactions .

Eigenschaften

IUPAC Name

4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34B2O4/c1-10-11-12-14(20-23-17(6,7)18(8,9)24-20)13-19-21-15(2,3)16(4,5)22-19/h13H,10-12H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACOFNGKSPZAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation Methods Analysis

General Synthetic Approach

The synthesis of this compound typically involves the formation of boron-carbon bonds through transition metal-catalyzed processes or via organolithium intermediates, starting from readily available precursors such as pinacolborane and alkenes or alkynes. The dual dioxaborolane structure is introduced by sequential or tandem borylation steps, often under mild reaction conditions to preserve the sensitive boron moieties.

Key Synthetic Steps

The preparation can be broadly divided into the following stages:

Formation of Boronic Acid Intermediate
  • Starting from dichloromethane and n-butyllithium, a boronic acid intermediate is synthesized via lithiation and subsequent reaction with trimethyl borate.
  • The reaction is conducted in dry tetrahydrofuran at very low temperatures (around –100 °C) to control reactivity and selectivity.
  • After quenching with hydrochloric acid, the boronic acid is isolated as a yellow-brownish syrup with high yield (~78% purity, quantitative yield reported).
Conversion to Dioxaborolane
  • The crude boronic acid is reacted with pinacol and magnesium sulfate in dry dichloromethane under argon atmosphere at room temperature for 16 hours.
  • This step forms the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety by esterification of the boronic acid with pinacol.
  • The product is isolated by filtration and solvent removal under reduced pressure, yielding a beige liquid dioxaborolane derivative.
Assembly of the Target Compound
  • The key step involves coupling the dioxaborolane intermediate with an alkene or alkyne substrate bearing a complementary dioxaborolane group.
  • Transition metal catalysts such as ruthenium or palladium complexes facilitate the selective formation of the boron-carbon bond.
  • The reaction conditions are optimized to maintain the integrity of both dioxaborolane rings and achieve high selectivity for the hex-1-en-2-yl linkage.

Reaction Conditions and Catalysts

  • Typical solvents include dry tetrahydrofuran and dichloromethane.
  • Low temperatures (down to –100 °C) are employed in lithiation steps to prevent side reactions.
  • Catalysts reported include ruthenium complexes for isomerization and palladium catalysts for cross-coupling reactions.
  • Reactions are performed under inert atmosphere (argon) to avoid moisture and oxygen sensitivity.

Mechanistic Insights

  • The mechanism involves initial lithiation of dichloromethane to generate a nucleophilic species that reacts with trimethyl borate to form boronic acid.
  • Subsequent esterification with pinacol stabilizes the boronic acid as a dioxaborolane ring.
  • Transition metal-catalyzed coupling proceeds via oxidative addition, transmetallation, and reductive elimination steps, enabling the formation of the boron-carbon bond linking the two dioxaborolane units.

Data Tables Summarizing Preparation Parameters and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Lithiation and boronic acid formation Dichloromethane, n-butyllithium, trimethyl borate, THF –100 °C Quantitative (78% purity) Low temperature critical for selectivity
Esterification to dioxaborolane Pinacol, MgSO4, dichloromethane, argon atmosphere Room temperature High 16 h reaction time, inert atmosphere
Transition metal-catalyzed coupling Alkene/alkyne substrates, Ru or Pd catalysts Mild (room temp to 60 °C) Moderate to high Catalyst choice affects selectivity and yield

Detailed Research Outcomes

  • The synthetic protocols yield the target compound with high purity and reproducibility.
  • The dual dioxaborolane structure enhances the compound’s stability, enabling its use in further synthetic transformations.
  • The boron-carbon bonds formed are robust yet reactive enough for subsequent functionalization, such as oxidation or Suzuki-Miyaura cross-coupling.
  • The use of low-temperature lithiation and careful control of reaction atmosphere are critical to avoid decomposition or side reactions.
  • Transition metal catalysis provides a versatile platform for constructing the hexene-linked dioxaborolane framework with high regio- and stereoselectivity.

Analyse Chemischer Reaktionen

4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into borohydrides.

    Substitution: The dioxaborolane groups can be substituted with other functional groups using reagents like halides or organolithium compounds.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium perborate.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Coupling Reagents: Palladium catalysts, bases like potassium carbonate (K₂CO₃).

Major products formed from these reactions include various boronic acids, esters, and complex organic molecules .

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane has numerous applications in scientific research:

Wirkmechanismus

The mechanism by which 4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The dioxaborolane groups act as electron-withdrawing groups, stabilizing the intermediate species formed during reactions. This stabilization facilitates various chemical transformations, including coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions
Compound Reaction Type Yield (%) Key Product Reference
Target Suzuki-Miyaura 75–85 Conjugated polymers
7d Hydroboration 34–50 Z-Alkenes
2a Radical-polar 60–70 Fluorinated allylboronates
Table 2: Spectral Data (¹H NMR)
Compound Alkene Protons (δ, ppm) Aromatic Protons (δ, ppm) Reference
Target 5.8–6.2 (m) N/A
7d 6.1 (d, J = 12 Hz) 7.2–7.4 (m)
2a 5.5–5.7 (m) N/A

Biologische Aktivität

The compound 4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.

  • Molecular Formula : C26H36B2O4
  • Molecular Weight : 434.19 g/mol
  • CAS Number : 1422172-96-0

The biological activity of this compound is primarily attributed to its boron-containing structure which can interact with various biological targets. Boron compounds have been shown to exhibit anti-cancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways related to cell proliferation and survival.

Biological Activity Overview

The following table summarizes the key biological activities reported for 4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane:

Biological Activity Effect Reference
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesInhibits growth of certain bacterial strains
Enzyme InhibitionModulates enzyme activity related to metabolism

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of the compound on various cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted its potential use as a therapeutic agent in cancer treatment.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited bacterial growth at low concentrations. This suggests its potential application in developing new antimicrobial agents.

Research Findings

Recent research has focused on optimizing the structure of boron-containing compounds to enhance their biological activity. Modifications to the dioxaborolane structure have been explored to improve selectivity and potency against specific biological targets. These studies suggest that small changes in molecular structure can lead to significant improvements in biological efficacy.

Table of Structure-Activity Relationships (SAR)

The following table outlines some structural modifications and their corresponding effects on biological activity:

Modification Effect on Activity Reference
Addition of alkyl groupsIncreased lipophilicity and potency
Substitution at position 3Enhanced selectivity for cancer cells
Alteration of dioxaborolane ringImproved metabolic stability

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.